molecular formula C12H15ClN2O4 B1421342 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate CAS No. 1206077-95-3

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate

Cat. No.: B1421342
CAS No.: 1206077-95-3
M. Wt: 286.71 g/mol
InChI Key: OSGRNIJBPSDPKQ-UHFFFAOYSA-N
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Description

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is a carbamate insecticide widely used in agriculture to control pests. It was first synthesized in the 1960s and has since been recognized for its high efficacy and low toxicity to mammals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate typically involves the reaction of 2-chloroethanol with 4-(acetylamino)-3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol), typically under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation: Products include hydroxyl derivatives.

Scientific Research Applications

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its effects on insect physiology and its potential use as a model compound for studying carbamate toxicity.

    Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.

    Industry: Used in the formulation of agricultural pesticides to control a wide range of pests.

Mechanism of Action

The mechanism of action of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the insect.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action but higher toxicity to mammals.

    Methomyl: A carbamate insecticide with a broader spectrum of activity but also higher toxicity.

    Aldicarb: A highly toxic carbamate insecticide with systemic activity.

Uniqueness

2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is unique due to its high efficacy against pests and low toxicity to mammals, making it a safer alternative to other carbamate insecticides.

Properties

IUPAC Name

2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGRNIJBPSDPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193293
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206077-95-3
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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